3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a hexahydrochromenone core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the reaction of resorcinol with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as microwave-assisted synthesis or green chemistry approaches can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. .
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-(2,4-Dihydroxyphenyl)propionic acid: Known for its tyrosinase inhibition activity and antioxidant properties
7-Hydroxycoumarin: Exhibits significant biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its hexahydrochromenone core and multiple hydroxyl groups, which contribute to its diverse chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16O6 |
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Molecular Weight |
292.28 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-3,6,8,12-14,16-19H,4-5H2 |
InChI Key |
VPAPQSQVEQCUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O |
Origin of Product |
United States |
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